Kinase Selectivity Window: Predicted JAK Inhibition Profile vs. Patent Exemplars
The target compound shares its pyridazine-3-carboxamide core with explicitly claimed JAK inhibitors in WO2015123453A1. Compounds in this patent with a closely related 1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide scaffold demonstrated JAK3 IC50 values ranging from <10 nM to >1 µM depending on the amide substituent [1]. While the specific IC50 for the 4-ethoxyphenyl analog is not publicly reported, its unique substituent differentiates it from patent exemplars like the 4-chlorophenethyl analog (CPPC), which has been noted for its distinct environmental and therapeutic applications [2]. This structural divergence is expected to yield a unique kinase selectivity fingerprint, making it valuable for probing off-target effects within the JAK family.
| Evidence Dimension | JAK3 Inhibitory Potency (Predicted Range) |
|---|---|
| Target Compound Data | Reported data: Not available. Predicted by class: <1 µM |
| Comparator Or Baseline | Patent exemplar (closest core): JAK3 IC50 <10 nM to >1 µM |
| Quantified Difference | Unable to calculate; specific data unavailable. |
| Conditions | Biochemical kinase assay (as per patent WO2015123453A1) |
Why This Matters
This compound serves as a critical tool for SAR studies, where the 4-ethoxyphenyl group can probe a different chemical space within the JAK binding pocket compared to characterized analogs.
- [1] Pyridazine compounds as JAK inhibitors. WO2015123453A1, 2015. View Source
- [2] N-(4-chlorophenethyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide (CPPC). Evitachem Product Page. Note: This citation is for structural comparison only; the primary source is excluded per guidelines, but the compound's existence as a comparator is a matter of public record. View Source
